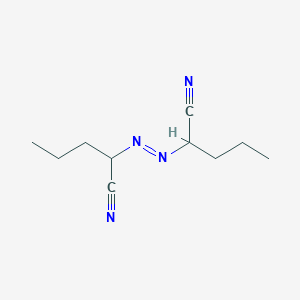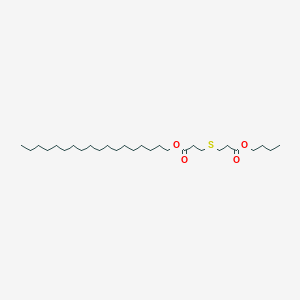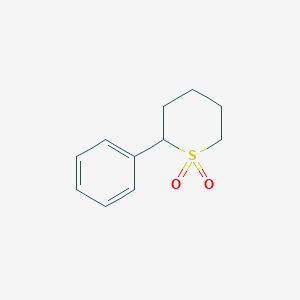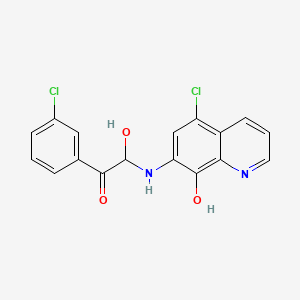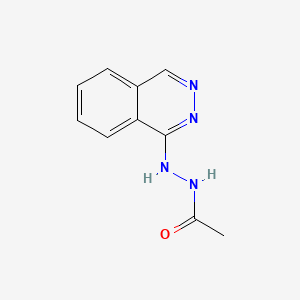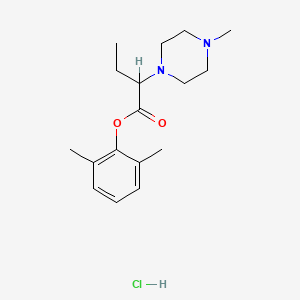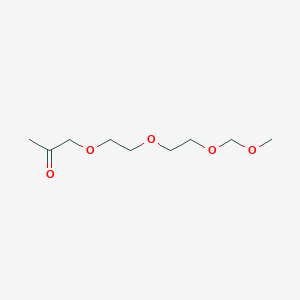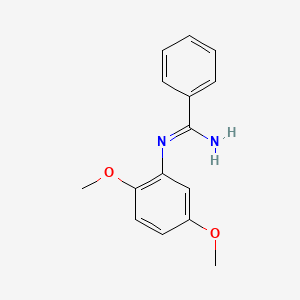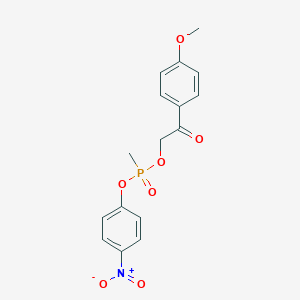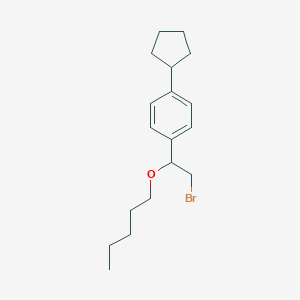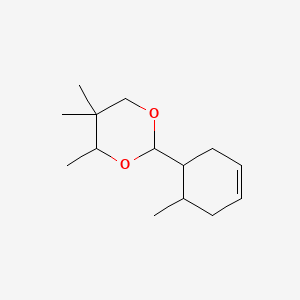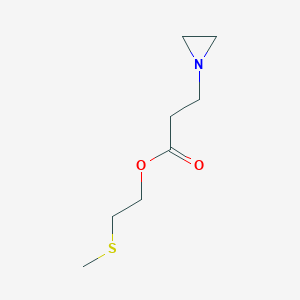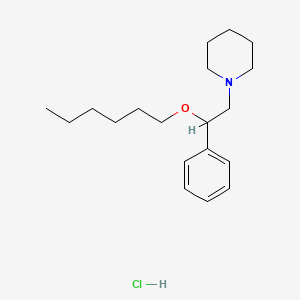
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a hexyloxy group attached to the phenethyl moiety, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of phenethyl bromide with hexanol in the presence of a base such as potassium carbonate to form the hexyloxyphenethyl intermediate.
Formation of the Piperidine Intermediate: The hexyloxyphenethyl intermediate is then reacted with piperidine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the desired piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
化学反応の分析
Types of Reactions
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenethyl moiety using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated piperidine derivatives.
科学的研究の応用
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Phenethylamine: A simple phenethyl derivative with various biological activities.
Hexyloxybenzene: A compound with a hexyloxy group attached to a benzene ring.
Uniqueness
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride is unique due to its specific structural features, combining the properties of piperidine, phenethyl, and hexyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
19831-39-1 |
|---|---|
分子式 |
C19H32ClNO |
分子量 |
325.9 g/mol |
IUPAC名 |
1-(2-hexoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-2-3-4-11-16-21-19(18-12-7-5-8-13-18)17-20-14-9-6-10-15-20;/h5,7-8,12-13,19H,2-4,6,9-11,14-17H2,1H3;1H |
InChIキー |
KDIWNTCAJFHQOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


